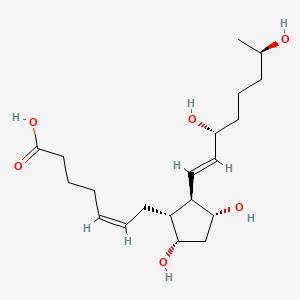

15(R),19(R)-hydroxy Prostaglandin F2alpha

Description

Fundamental Principles of Prostaglandin (B15479496) Biosynthesis

The synthesis of prostaglandins (B1171923) is a complex, multi-step enzymatic process that begins with the liberation of a 20-carbon polyunsaturated fatty acid from the cell's membrane phospholipids. libretexts.orgresearchgate.net The most common precursor for prostaglandin synthesis in humans is arachidonic acid. wikipedia.org

The key steps in the biosynthesis pathway are as follows:

Arachidonic Acid Release : The process is initiated when the enzyme phospholipase A2 (PLA2) is activated, which then cleaves arachidonic acid from the phospholipid bilayer of the cell membrane. researchgate.netyoutube.com This step is often considered the rate-limiting step in prostaglandin production. researchgate.net

The Cyclooxygenase (COX) Pathway : Once released, arachidonic acid is metabolized by one of two cyclooxygenase (COX) isoenzymes, COX-1 or COX-2. wikipedia.orgnih.gov These enzymes catalyze the addition of two oxygen molecules to arachidonic acid, leading to the formation of an unstable intermediate, Prostaglandin G2 (PGG2). youtube.com

Peroxidase Activity : PGG2 is rapidly converted to another unstable intermediate, Prostaglandin H2 (PGH2), through the peroxidase activity of the COX enzymes. youtube.com PGH2 is the pivotal precursor from which all other primary prostaglandins are synthesized. nih.gov

Terminal Synthase Action : PGH2 is then converted into one of the several primary prostaglandins (PGD2, PGE2, PGF2α, PGI2) or thromboxane (B8750289) A2 (TXA2) by specific terminal synthase enzymes. wikipedia.orgnih.gov For example, Prostaglandin F synthase (PGFS) catalyzes the conversion of PGH2 to PGF2α. wikipedia.org

This highly regulated cascade ensures that specific prostaglandins are produced in response to various physiological and pathological stimuli.

| Enzyme | Function | Precursor | Product |

|---|---|---|---|

| Phospholipase A2 (PLA2) | Releases arachidonic acid from membrane phospholipids. researchgate.net | Membrane Phospholipids | Arachidonic Acid |

| Cyclooxygenase (COX) | Converts arachidonic acid into the endoperoxide PGH2. wikipedia.org | Arachidonic Acid | Prostaglandin H2 (PGH2) |

| Prostaglandin F Synthase (PGFS) | Catalyzes the formation of PGF2α from PGH2. wikipedia.org | Prostaglandin H2 (PGH2) | Prostaglandin F2α (PGF2α) |

| Prostaglandin E Synthase (PGES) | Catalyzes the formation of PGE2 from PGH2. wikipedia.org | Prostaglandin H2 (PGH2) | Prostaglandin E2 (PGE2) |

| Prostaglandin D Synthase (PGDS) | Catalyzes the formation of PGD2 from PGH2. wikipedia.org | Prostaglandin H2 (PGH2) | Prostaglandin D2 (PGD2) |

| Prostacyclin Synthase (PGIS) | Converts PGH2 into prostacyclin (PGI2). wikipedia.org | Prostaglandin H2 (PGH2) | Prostacyclin (PGI2) |

Classification and Stereochemical Diversity within Prostaglandin F Series

Prostaglandins are classified into different series based on the number of double bonds in their two side chains, which is determined by the fatty acid precursor. glowm.com

Series 1 : Derived from dihomo-γ-linolenic acid (DGLA), they have one double bond.

Series 2 : Derived from arachidonic acid, they have two double bonds. glowm.com

Series 3 : Derived from eicosapentaenoic acid (EPA), they have three double bonds. glowm.com

Further classification is denoted by a letter (e.g., A, D, E, F), which refers to the functional groups on the cyclopentane (B165970) ring. glowm.com The Prostaglandin F (PGF) series is characterized by the presence of two hydroxyl (-OH) groups on the five-carbon ring. glowm.com

The stereochemistry of these molecules is critical to their biological function. For PGF compounds, the nomenclature specifies the spatial orientation of these hydroxyl groups. glowm.com

PGFα : The hydroxyl group at carbon 9 (C9) is in the alpha (α) configuration, meaning it projects below the plane of the ring. All naturally occurring PGFs have this α configuration at C9. drugbank.com

PGFβ : In rarer cases, the C9 hydroxyl group is in the beta (β) configuration, projecting above the plane of the ring. nih.gov

Therefore, Prostaglandin F2α (PGF2α) is a series-2 prostaglandin with two double bonds and two hydroxyl groups on the cyclopentane ring, with the C9 hydroxyl group in the alpha configuration. glowm.comebi.ac.uk The precise stereochemical arrangement of the substituents on the cyclopentane ring is crucial for receptor binding and biological activity. libretexts.org

| Compound | Precursor Fatty Acid | Number of Double Bonds | Key Structural Features |

|---|---|---|---|

| PGF1α | Dihomo-γ-linolenic acid | 1 | Two hydroxyl groups on the cyclopentane ring; C9 hydroxyl in α configuration. drugbank.com |

| PGF2α | Arachidonic acid | 2 | Two hydroxyl groups on the cyclopentane ring; C9 hydroxyl in α configuration. glowm.com |

| PGF3α | Eicosapentaenoic acid | 3 | Two hydroxyl groups on the cyclopentane ring; C9 hydroxyl in α configuration. drugbank.com |

Contextualizing Hydroxylated Prostaglandin Metabolites and Analogs

Primary prostaglandins can undergo further metabolic transformations, including oxidation and hydroxylation, which can alter their biological activity. One such modification is hydroxylation at the omega-minus-one (ω-1) position, which corresponds to C19 for 20-carbon prostaglandins.

19-hydroxylated prostaglandins have been identified in the semen of certain mammals, particularly primates, where they can be found in high concentrations. labclinics.comcaymanchem.combertin-bioreagent.com In humans, these compounds are primarily from the PGE series. labclinics.comcaymanchem.com However, in the seminal plasma of other species, such as marsupials, 19-hydroxylated PGF compounds are more prevalent. labclinics.comcaymanchem.com

The compound 15(R),19(R)-hydroxy Prostaglandin F2α is a specific, synthetically available analog within this context. medchemexpress.com It is defined by two key stereochemical features:

19(R)-hydroxy group : Like some naturally occurring metabolites, it possesses a hydroxyl group at the C19 position with an R configuration.

15(R)-hydroxy group : This is a crucial distinction. Primary, naturally occurring prostaglandins almost universally have a hydroxyl group at C15 in the S configuration (15S). The 15(R) configuration in this compound represents the inverse or "unnatural" epimer at this position. labclinics.comcaymanchem.combertin-bioreagent.com

The biological significance of these 19-hydroxylated prostaglandins is not fully understood. labclinics.comcaymanchem.combertin-bioreagent.com Research suggests that in the F-series, the addition of a 19-hydroxyl group can lead to a significant reduction in receptor-mediated biological activity in certain assays. labclinics.comcaymanchem.com As an epimer with the "unnatural" 15(R) configuration, 15(R),19(R)-hydroxy PGF2α serves as a tool for biochemical research to probe the structural requirements for prostaglandin receptor interaction and metabolism. medchemexpress.com

| Attribute | Detail |

|---|---|

| Formal Name | 9α,11α,15R,19R-tetrahydroxy-prosta-5Z,13E-dien-1-oic acid. caymanchem.com |

| Molecular Formula | C20H34O6. caymanchem.com |

| Molecular Weight | 370.5 g/mol. caymanchem.com |

| CAS Number | 1224444-23-8. caymanchem.com |

| Key Structural Features | PGF2α core structure with additional hydroxyl group at C19; "unnatural" R configuration at the C15 hydroxyl group. labclinics.comcaymanchem.combertin-bioreagent.com |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-19,21-24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15-,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWZMPMLSDJDSU-ZYPCAQTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348118 | |

| Record name | (5Z,9alpha,11alpha,13E,15R,19R)-9,11,15,19-Tetrahydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224444-23-8 | |

| Record name | (5Z,9alpha,11alpha,13E,15R,19R)-9,11,15,19-Tetrahydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives and Discovery of 15 R ,19 R Hydroxy Prostaglandin F2alpha

Early Investigations of 19(R)-Hydroxylated Prostaglandins (B1171923) in Biological Samples

The mid-1970s marked a significant turning point in prostaglandin (B15479496) research with the discovery of a new class of these compounds bearing a hydroxyl group at the 19th carbon position. Pioneering work by Taylor and Kelly in 1974 revealed that 19-hydroxylated prostaglandins of the E series (19-hydroxy PGE) were major components of human semen. nih.gov This finding was significant as it suggested that the previously identified prostaglandins in semen might have been artifacts of the extraction and analysis procedures.

Subsequent research by the same group in 1975 further expanded this discovery to include 19-hydroxy prostaglandins of the F series (19-hydroxy PGF) in human semen. nih.gov These early investigations relied heavily on the analytical techniques of the time, primarily gas chromatography (GC) coupled with mass spectrometry (MS), to separate and identify these novel compounds. The process typically involved the conversion of the prostaglandins into their methyl ester and trimethylsilyl (B98337) ether derivatives to increase their volatility for GC analysis. nih.gov

A comparative study in 1976 highlighted that 19-hydroxyprostaglandin E1 was a major prostaglandin component in the semen of various primate species, including humans and macaques. nih.gov This underscored the physiological significance of 19-hydroxylation in the reproductive biology of these animals. Further studies on the biosynthesis of these compounds in human seminal vesicles implicated the involvement of a cytochrome P-450-dependent enzyme system.

The concentrations of these 19-hydroxylated prostaglandins were found to be in the microgram per milliliter range in the semen of certain mammals. For instance, in human semen, the levels of 19-hydroxy PGF compounds were reported to be around 18.3 µg/ml in fertile men. It was also noted that while in humans the 19-hydroxylated prostaglandins are predominantly of the PGE series with a 15(S) configuration, in other species like marsupials, the F-type prostaglandins are more prevalent.

Table 1: Concentration of 19-Hydroxylated Prostaglandins in Human Semen This table is interactive. You can sort and filter the data.

| Prostaglandin | Concentration in Fertile Men (µg/ml) | Analytical Method | Reference |

|---|---|---|---|

| 19-hydroxy PGE | 267 | Gas Chromatography-Mass Spectrometry | Templeton et al., 1978 |

| 19-hydroxy PGF | 18.3 | Gas Chromatography-Mass Spectrometry | Templeton et al., 1978 |

| 19-hydroxy PGE | Significantly lower in infertile men | Thin-Layer Chromatography, UV Spectrophotometry | Lewy et al., 1979 |

Definitive Characterization of 15(R),19(R)-hydroxy Prostaglandin F2alpha Stereochemistry

The definitive characterization of the stereochemistry of this compound, particularly the "unnatural" (R) configuration at the C15 position, required sophisticated synthetic and analytical methodologies. The formal name, 9α,11α,15R,19R-tetrahydroxy-prosta-5Z,13E-dien-1-oic acid, encapsulates the precise spatial arrangement of its functional groups.

The assignment of stereochemistry for complex molecules like prostaglandins relies on a combination of techniques:

Stereoselective Synthesis: A key strategy to unequivocally determine stereochemistry is through the synthesis of all possible stereoisomers and comparing their properties to the naturally occurring compound. The landmark total synthesis of prostaglandins by Corey and others laid the groundwork for creating specific stereoisomers. chemijournal.com By employing chiral starting materials and stereocontrolled reactions, chemists can selectively produce a single stereoisomer. The comparison of the synthetic 15(R),19(R) isomer with the isolated natural product would provide definitive proof of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of organic molecules. nih.gov For prostaglandins, 1H and 13C NMR can provide detailed information about the connectivity and relative stereochemistry of the atoms. Specific NMR techniques, such as the Nuclear Overhauser Effect (NOE), can reveal through-space interactions between protons, helping to deduce their relative orientation on the cyclopentane (B165970) ring and the side chains. The chemical shifts and coupling constants of the protons and carbons attached to the chiral centers at positions 9, 11, 15, and 19 are highly sensitive to their stereochemical environment.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is unique to a specific stereoisomer and can be used as a fingerprint for its identification. By comparing the CD spectrum of the isolated this compound with that of synthetic standards of known stereochemistry, its absolute configuration can be determined. rsc.org

Mass Spectrometry (MS): While standard MS provides information about the molecular weight and fragmentation pattern, advanced techniques can aid in stereochemical analysis. uab.edu For instance, the fragmentation patterns of different stereoisomers can sometimes vary, providing clues to their structure. When coupled with a separation technique like gas chromatography, the retention times of different isomers can also be used for their differentiation.

The designation of the 15(R) configuration as "unnatural" stems from the fact that most biologically active prostaglandins in mammals possess the 15(S) configuration. The presence of the 15(R) epimer in 19-hydroxylated prostaglandins suggests a unique biosynthetic pathway or a specific physiological role that is yet to be fully understood.

Biosynthetic Pathways and Enzymology of 15 R ,19 R Hydroxy Prostaglandin F2alpha

Precursor Substrates and Initial Oxygenation Steps for Prostaglandin (B15479496) F2alpha Formation

The synthesis of all prostaglandins (B1171923) begins with a 20-carbon essential fatty acid, most commonly arachidonic acid. wikipedia.orglibretexts.org The initial and rate-limiting step in the formation of prostaglandins is the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by phospholipase A2. wikipedia.orgyoutube.com

Once liberated, arachidonic acid is metabolized by the bifunctional enzyme prostaglandin G/H synthase, also known as cyclooxygenase (COX). wikipedia.orgyoutube.com This enzyme possesses two distinct activities: a cyclooxygenase activity that incorporates two molecules of oxygen into arachidonic acid to form the unstable endoperoxide intermediate, Prostaglandin G2 (PGG2), and a peroxidase activity that reduces the hydroperoxy group at carbon 15 of PGG2 to a hydroxyl group, yielding Prostaglandin H2 (PGH2). youtube.com PGH2 is a critical branch point, serving as the common precursor for all primary prostaglandins, including PGE2, PGD2, PGI2, thromboxane (B8750289) A2, and PGF2α. caymanchem.com

The direct conversion of PGH2 to PGF2α is catalyzed by PGF synthase (also known as PGH2 9,11-endoperoxide reductase). This enzyme reduces the endoperoxide bridge of PGH2 to form the 9α- and 11α-hydroxyl groups characteristic of PGF2α. acs.org Notably, this canonical pathway stereoselectively produces the 15(S)-hydroxyl configuration, which is crucial for the biological activity of most primary prostaglandins. libretexts.orgnih.gov

Investigations into the Formation of the 15(R)-Hydroxyl Stereoisomer

The stereochemistry at the C-15 position is a critical determinant of a prostaglandin's biological activity. The formation of the 15(R) isomer represents a deviation from the primary biosynthetic route.

The canonical prostaglandin biosynthetic pathway, involving enzymes like PGF synthase, is highly stereospecific, exclusively generating the 15(S)-hydroxyl configuration. libretexts.orgnih.gov This 15(S) isomer is the biologically active form for most prostaglandin receptors. The primary catabolic (inactivating) enzyme for prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which specifically oxidizes the 15(S)-hydroxyl group to a 15-keto group, rendering the molecule largely inactive. taylorandfrancis.comnih.gov

The 15(R)-hydroxy epimer is often referred to as the "unnatural" isomer and is typically associated with significantly reduced biological activity at many prostaglandin receptors. Its formation, therefore, implies a biosynthetic mechanism distinct from the action of the canonical prostaglandin synthases.

The precise enzymatic machinery responsible for generating the 15(R)-hydroxyl stereoisomer is not as clearly defined as the pathways for the 15(S) form. The formation of 15(R)-hydroxy prostaglandins is a less common event, and specific synthases for this purpose have not been isolated.

One plausible mechanism involves the enzymatic reduction of a 15-keto-prostaglandin intermediate. For example, if PGF2α (with a 15S-hydroxyl) is oxidized by 15-PGDH to 15-keto-PGF2α, this intermediate could then be reduced back to a hydroxyl form. acs.org This reduction could be carried out by a variety of carbonyl reductase or aldo-keto reductase enzymes that may lack the strict stereoselectivity of the original prostaglandin synthase. mdpi.com The action of such a reductase could yield a mixture of both 15(S) and 15(R) epimers. Studies have identified NADPH-dependent carbonyl reductases in human liver and erythrocytes that can reduce 13,14-dihydro-15-keto-prostaglandins, demonstrating that such enzymatic activity exists. mdpi.com The stereoselectivity of these reductases can vary, and some may favor or exclusively produce the 15(R) product, although this is less common. Therefore, the formation of the 15(R)-hydroxyl group in 15(R),19(R)-hydroxy PGF2α may occur via a two-step process: oxidation of a 15(S) precursor to a 15-keto intermediate, followed by a non-canonical, less stereospecific reduction.

Cell-Specific and Tissue-Specific Biosynthesis Profiles of 15(R),19(R)-hydroxy Prostaglandin F2α

The biosynthesis of 19-hydroxylated prostaglandins, including the F2α series, is not a ubiquitous process within the human body. Research has pinpointed specific tissues and cell types where the necessary enzymatic machinery for their production is concentrated.

The primary sites for the synthesis of 19-hydroxyprostaglandins are the seminal vesicles and the vas deferens . nih.govresearchgate.netnih.govnih.govresearchgate.net Studies have demonstrated that the epithelial cells of these tissues are rich in the enzymes required for the initial steps of prostaglandin synthesis and their subsequent hydroxylation. nih.govnih.gov In fact, the seminal vesicles are recognized as the main source of prostaglandins found in human seminal fluid. researchgate.netnih.govnih.govresearchgate.netnih.gov The concentration of 19-hydroxy PGF compounds (F2α and F1α together) in fresh human semen is approximately 20 µg/ml. sigmaaldrich.com

Immunohistological analysis has confirmed the co-localization of key enzymes—prostaglandin H (PGH) synthase-2, PGH 19-hydroxylase (CYP4F8), and microsomal PGE synthase-1—within the epithelial cells of the seminal vesicles and the distal vas deferens. nih.gov This co-localization strongly suggests a coordinated enzymatic cascade for the production of 19-hydroxyprostaglandins in these specific cell types. While this evidence directly supports the synthesis of 19-hydroxy PGEs, the presence of 19-hydroxy PGF compounds in semen implies a similar localized synthesis for the F-series prostaglandins. sigmaaldrich.com

Beyond the male reproductive tract, some prostaglandin omega-hydroxylase activity has been detected in other tissues, such as the liver, although at lower levels compared to the seminal vesicles for 19-hydroxylation. mdpi.com However, the primary and most significant site for the biosynthesis of 19-hydroxyprostaglandins remains the seminal vesicles and vas deferens.

The following table summarizes the known and proposed enzymes involved in the biosynthesis of 19-hydroxyprostaglandins and their primary cellular and tissue locations.

| Enzyme/Protein | Function in Pathway | Primary Tissue Location | Primary Cellular Location |

| Phospholipase A2 | Releases arachidonic acid from membrane phospholipids. | Most tissues | Cell membrane |

| Prostaglandin H Synthase-2 (COX-2) | Converts arachidonic acid to Prostaglandin H2 (PGH2). | Seminal vesicles, Vas deferens | Epithelial cells |

| PGH 19-hydroxylase (CYP4F8) | Hydroxylates PGH2 at the C-19 position to form 19-hydroxy-PGH2. | Seminal vesicles, Vas deferens | Epithelial cells |

| Prostaglandin F Synthase (e.g., AKR1C3) | Reduces 19-hydroxy-PGH2 to 19(R)-hydroxy Prostaglandin F2α (15S epimer). | Seminal vesicles (proposed) | Epithelial cells (proposed) |

| Unknown Epimerase/Isomerase | Converts the 15(S)-hydroxyl group to a 15(R)-hydroxyl group. | Seminal vesicles (hypothesized) | Epithelial cells (hypothesized) |

It is important to note that while the synthesis of the 19-hydroxy moiety is well-localized, the specific enzyme responsible for the conversion of the 15(S)-hydroxyl group to the 15(R)-hydroxyl group to form the final 15(R),19(R)-hydroxy Prostaglandin F2α has not yet been definitively identified. The "unnatural" 15(R) configuration suggests a highly specific enzymatic step that is likely also localized to the seminal vesicles and vas deferens. sigmaaldrich.com Further research is required to fully elucidate the complete biosynthetic profile of this unique prostaglandin.

Metabolic Transformations and Degradation of 15 R ,19 R Hydroxy Prostaglandin F2alpha

General Prostaglandin (B15479496) F2alpha Catabolic Enzymes

The catabolism of PGF2α is a rapid and efficient process, primarily initiated by two key enzymes: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin Δ13-reductase (13-PGR). nih.govresearchgate.net These enzymes are widely distributed in various tissues, with particularly high activity in the lungs, placenta, and kidneys. nih.govnih.gov

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This NAD+-dependent enzyme catalyzes the initial and rate-limiting step in the inactivation of most prostaglandins (B1171923), including PGF2α. researchgate.net It specifically oxidizes the biologically crucial 15-hydroxyl group to a 15-keto group, rendering the prostaglandin largely inactive. nih.gov The modification of the alkyl side chain of prostaglandins, particularly at the C-15 position, can significantly reduce the affinity of 15-PGDH for its substrate. nih.gov

Prostaglandin Δ13-Reductase (13-PGR): Following the action of 15-PGDH, the resulting 15-keto-prostaglandin is a substrate for 13-PGR. This enzyme, which can use either NADPH or NADH as a cofactor, reduces the double bond at the C13-C14 position. researchgate.net This reduction further contributes to the biological inactivation of the prostaglandin molecule. The sequential action of 15-PGDH and 13-PGR results in the formation of 13,14-dihydro-15-keto-PGF2α, a major metabolite. nih.gov

Further metabolism of 13,14-dihydro-15-keto-PGF2α can occur through various pathways, including β-oxidation of the carboxylic acid side chain and ω-oxidation of the alkyl side chain, leading to the formation of shorter-chain dicarboxylic acids that are ultimately excreted in the urine. nih.gov Peroxisomal β-oxidation, in particular, plays a major role in the in vivo chain shortening of prostaglandins. nih.gov

Additionally, other enzymes such as carbonyl reductases can be involved in prostaglandin metabolism. bio-rad.com For instance, a prostaglandin 9-hydroxy dehydrogenase has been identified in rat kidneys that can convert 13,14-dihydro-15-keto-PGF2α to 13,14-dihydro-15-keto-PGE2. nih.gov

Table 1: Key Enzymes in Prostaglandin F2alpha Catabolism

| Enzyme | Abbreviation | Cofactor | Function |

|---|---|---|---|

| 15-Hydroxyprostaglandin Dehydrogenase | 15-PGDH | NAD+ | Oxidizes the 15-hydroxyl group to a 15-keto group, initiating inactivation. nih.govresearchgate.net |

| Prostaglandin Δ13-Reductase | 13-PGR | NADPH/NADH | Reduces the C13-C14 double bond of 15-keto-prostaglandins. researchgate.net |

| Carbonyl Reductases | CBRs | NADPH | Involved in the reduction of various prostaglandin metabolites. bio-rad.comnih.gov |

| Prostaglandin 9-Hydroxy Dehydrogenase | - | Can convert PGF series metabolites to PGE series metabolites in some species. nih.gov |

Specific Metabolic Fates of 19(R)-Hydroxylated Prostaglandins

The presence of a hydroxyl group at the C-19 position, as seen in 15(R),19(R)-hydroxy PGF2α, introduces an additional site for metabolic modification. 19-hydroxylated prostaglandins have been identified as major prostaglandin constituents in human semen. nih.gov This hydroxylation is a form of ω-1 oxidation, a common pathway in the metabolism of fatty acids and related compounds.

The enzyme responsible for this modification is likely a member of the cytochrome P450 family of enzymes. While the specific metabolic fate of the 19-hydroxy group on a PGF2α backbone has not been extensively detailed, it is plausible that this group could undergo further oxidation. This could potentially lead to the formation of a 19-oxo or a 19-carboxy metabolite. The presence of the 19-hydroxy group may also influence the rate and pathway of the core PGF2α catabolism by altering the substrate's affinity for enzymes like 15-PGDH.

Identification and Analysis of Downstream Metabolites of 15(R),19(R)-hydroxy Prostaglandin F2alpha

The initial metabolic steps for 15(R),19(R)-hydroxy PGF2α would likely mirror those of PGF2α, involving the action of 15-PGDH and 13-PGR. However, the 15(R) configuration may alter its recognition by 15-PGDH, which typically acts on the 15(S) enantiomer. Assuming the enzyme can process the 15(R) form, albeit potentially at a different rate, the primary metabolites would be:

19(R)-hydroxy-15-keto-PGF2α: Formed by the oxidation of the 15-hydroxyl group by 15-PGDH.

13,14-dihydro-19(R)-hydroxy-15-keto-PGF2α: Formed by the subsequent reduction of the C13-C14 double bond by 13-PGR.

Following these initial steps, the molecule would likely undergo further degradation through β- and ω-oxidation. The presence of the 19-hydroxy group could lead to the formation of dicarboxylic acids with the hydroxyl group retained or further oxidized. For instance, subsequent ω-oxidation could target the terminal methyl group (C-20), leading to a dihydroxy dicarboxylic acid metabolite.

The identification and analysis of these potential metabolites would require sophisticated techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), often utilizing stable isotope-labeled internal standards for accurate quantification. nih.gov

Biological Presence and Putative Physiological Significance of 15 R ,19 R Hydroxy Prostaglandin F2alpha

Detection and Quantification in Mammalian Biological Fluids and Tissues (e.g., Semen)

The detection and quantification of prostaglandins (B1171923), including the specific compound 15(R),19(R)-hydroxy Prostaglandin (B15479496) F2alpha, have been a subject of scientific investigation, particularly within mammalian reproductive tissues. Seminal fluid, in particular, has been identified as a rich source of a variety of prostaglandins, with significant variations observed across different species.

Techniques such as gas chromatography and radioimmunoassay have been employed to measure the levels of these compounds in biological samples. nih.govnih.gov For instance, a method for the comprehensive measurement of prostaglandins in human seminal plasma involves converting PGEs and 19-hydroxy-PGEs to their corresponding PGB compounds for UV absorbance detection, while PGFs and 19-hydroxy-PGFs are quantified using gas chromatography. capes.gov.br

Co-occurrence with Other 19(R)-Hydroxylated Prostaglandin Analogs (e.g., PGE Series)

In human seminal plasma, 15(R),19(R)-hydroxy Prostaglandin F2alpha exists alongside a complex mixture of other prostaglandins. The most abundant of these are the 19-hydroxylated prostaglandins of the E series, namely 19-hydroxy PGE1 and 19-hydroxy PGE2. capes.gov.br The co-occurrence of these various prostaglandin analogs suggests a complex interplay and potentially coordinated function within the reproductive system. The biosynthesis of these compounds is thought to occur in the seminal vesicles. nih.govnih.gov

Considerations of its "Unnatural" 15(R)-Configuration in Biological Context

The stereochemistry of prostaglandins is a critical determinant of their biological activity. The vast majority of naturally occurring and biologically potent prostaglandins possess a hydroxyl group at the C-15 position with an (S)-configuration. The 15(R)-configuration, as found in this compound, is often referred to as the "unnatural" epimer. nih.gov

Current Understanding and Hypotheses Regarding its Endogenous Role

The precise endogenous role of this compound remains largely unelucidated. Given its "unnatural" 15(R)-configuration and consequently lower biological activity at known prostaglandin receptors, its function is not thought to be mediated through the same potent pathways as its 15(S) counterpart, Prostaglandin F2alpha. nih.govwikipedia.org

Several hypotheses can be considered regarding its potential physiological significance:

Metabolic Byproduct: It is possible that this compound is a minor metabolic byproduct of the prostaglandin synthesis or degradation pathways. Its presence may not have a specific physiological function but rather reflects the imperfect stereospecificity of the enzymes involved.

Modulatory Role: Despite its low intrinsic activity, it could potentially act as a modulator of the activity of other, more potent prostaglandins. This could occur through competitive binding to receptors without eliciting a strong downstream signal, thereby acting as a partial antagonist.

Alternative Signaling Pathways: The compound might interact with as-yet-unidentified receptors or signaling pathways that are not the classical prostaglandin receptors.

Precursor Molecule: It could serve as a precursor for the synthesis of other biologically active molecules.

The high concentrations of 19-hydroxylated prostaglandins in the semen of certain species, including primates, suggest a significant, albeit not fully understood, role in reproduction. nih.gov While the functions of the more abundant 19-hydroxy PGEs have been more extensively studied, the specific contribution of the F-series analogs, particularly the 15(R) epimer, requires further investigation to move beyond speculation.

Advanced Analytical Methodologies for 15 R ,19 R Hydroxy Prostaglandin F2alpha

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Isomer Differentiation

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the analysis of prostaglandin (B15479496) isomers. sciex.com The structural similarity among these compounds, many of which have identical chemical formulas and masses, makes their differentiation by mass spectrometry alone nearly impossible. sciex.com Therefore, chromatographic separation prior to detection is essential.

The principle of HPLC-MS/MS in this context involves two key stages. First, the HPLC system separates the different prostaglandin isomers based on their physical and chemical interactions with the stationary phase of the chromatography column and the mobile phase. nih.gov Factors such as column type (e.g., reversed-phase C18), particle size, column length, and the composition of the mobile phase are optimized to achieve maximum separation efficiency. nih.govfrontiersin.org For instance, a study developing a method for 11 PGF2α analogs compared five different columns to find the optimal separation conditions. nih.gov

Once separated by their retention time, the isomers are introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides another layer of specificity. In the MS/MS process, a specific parent ion (precursor ion) corresponding to the mass of the prostaglandin is selected, fragmented, and the resulting product ions are detected. uab.edu While many isomers share the same precursor ion mass, their fragmentation patterns or the relative abundance of product ions can sometimes differ, aiding in their identification. However, for many F2 prostaglandin isomers, the fragmentation patterns are identical, making chromatographic separation the crucial step for accurate quantification. nih.gov

Research has demonstrated that LC-MS/MS can distinguish between PGs and their diastereoisomer isoprostanes based on their unique retention times. uab.edu For example, a study successfully resolved 8-iso-15(R)-PGF2α, 8-iso-PGF2α, 15(R)-PGF2α, and PGF2α using LC-MS/MS. nih.gov The development of Ultra-High Performance Liquid Chromatography (UHPLC) has further improved separation efficiency, allowing for faster analysis times without compromising resolution. frontiersin.org

Table 1: HPLC-MS/MS Method Parameters for Prostaglandin Isomer Analysis This table is interactive. You can sort and filter the data.

| Parameter | Description | Example from Research | Reference |

|---|---|---|---|

| Column | Stationary phase used for separation. | Waters ACQUITY reversed-phase C18 (150 mm × 2.1 mm, 1.8 µm) | frontiersin.org |

| Mobile Phase | Solvent system used to carry the sample through the column. | Gradient of 0.15% formic acid in water and acetonitrile. | frontiersin.org |

| Flow Rate | Speed at which the mobile phase moves through the column. | 0.65 ml/min | frontiersin.org |

| Detection | Mass spectrometer settings for ion monitoring. | Multiple Reaction Monitoring (MRM) mode, monitoring transitions like 353.3 to 193 m/z. | frontiersin.org |

| Run Time | Total time for a single sample analysis. | 11 minutes | frontiersin.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust method for the quantitative analysis of prostaglandins (B1171923). mdpi.com Unlike HPLC, GC requires the analytes to be volatile and thermally stable. Since prostaglandins are non-volatile, a chemical derivatization step is necessary before analysis. nih.gov This typically involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ether derivatives, such as pentafluorobenzyl (PFB) esters and trimethylsilyl (B98337) (TMS) ethers. nih.gov

Following derivatization, the sample is injected into the gas chromatograph, where the different prostaglandin derivatives are separated based on their boiling points and interactions with the GC column's stationary phase. The separated compounds then enter the mass spectrometer for detection and quantification. acs.org GC-MS, particularly when operated in the electron-capture negative-ion chemical ionization (ECNICI) mode, offers exceptional sensitivity for halogenated derivatives like PFB esters. nih.gov

GC-MS has been widely used for the quantitative measurement of various prostaglandins and their metabolites in biological fluids like urine and plasma. mdpi.com For instance, methods have been developed for the simultaneous quantification of 8-iso-PGF2α and its major urinary metabolite, 2,3-dinor-5,6-dihydro-8-iso-PGF2α. nih.gov The validity of these methods is often confirmed by comparing results with other techniques or by using a combination of separation methods like HPLC and Thin-Layer Chromatography (TLC) prior to GC-MS analysis. nih.gov

Table 2: Key Steps in GC-MS Analysis of Prostaglandins This table is interactive. You can sort and filter the data.

| Step | Purpose | Common Reagents/Techniques | Reference |

|---|---|---|---|

| Extraction | Isolate prostaglandins from the biological matrix. | Solid-Phase Extraction (SPE), Immunoaffinity Chromatography (IAC) | mdpi.comnih.gov |

| Derivatization | Increase volatility for GC analysis. | Pentafluorobenzyl bromide (for esterification), N,O-Bis(trimethylsilyl)trifluoroacetamide (for silylation) | nih.gov |

| Separation | Separate different prostaglandin derivatives. | Gas Chromatography with a capillary column. | acs.org |

| Detection | Identify and quantify the separated derivatives. | Mass Spectrometry (often in ECNICI mode). | nih.gov |

Chromatographic Resolution Strategies for Stereoisomers

The separation of stereoisomers (enantiomers and diastereomers) is a significant challenge in prostaglandin analysis due to their identical physical and chemical properties in a non-chiral environment. Specialized chromatographic strategies are required to achieve resolution.

One of the primary approaches is the use of chiral High-Performance Liquid Chromatography (HPLC) . This involves a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times. A study on the separation of enantiomeric forms of natural prostaglandins successfully used a Chiracel OJ-RH column, a reverse-phase chiral column. mdpi.com By optimizing the mobile phase composition (typically mixtures of acetonitrile, methanol, and water at a specific pH) and column temperature, excellent resolution (R ≥ 1.5) was achieved for the enantiomeric pairs of PGF2α, PGF1α, PGE1, and PGE2. mdpi.com

Another strategy is differential mobility separation (DMS) , also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), which can be coupled with LC-MS/MS. sciex.com DMS separates ions in the gas phase based on their different mobilities in high and low electric fields. This technique can resolve isobaric isomers that may not be fully separated by chromatography alone. sciex.com For example, DMS was able to completely resolve the isomers PGF2α and 8-iso-PGF2α post-LC separation, which could allow for significantly shorter chromatographic run times and increased sample throughput. sciex.com

The choice of chromatographic column and mobile phase is critical. For instance, the separation efficiency of different HPLC columns can be compared by evaluating parameters such as retention time, resolution, and the number of theoretical plates to select the optimal column for a specific set of isomers. nih.gov

Development of Immunoassays and Biosensors for Specific Detection

While chromatography-mass spectrometry methods are highly accurate and specific, they can be time-consuming and require expensive instrumentation. Immunoassays and biosensors offer alternative or complementary approaches that can provide high-throughput and sensitive detection.

Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific binding of an antibody to its target antigen. abcam.com In a competitive immunoassay format for prostaglandins, a known amount of enzyme-labeled prostaglandin competes with the unlabeled prostaglandin in the sample for a limited number of binding sites on a specific antibody. abcam.comnih.gov The amount of enzyme activity is inversely proportional to the concentration of the prostaglandin in the sample. abcam.com ELISA kits are commercially available for the quantitative determination of Prostaglandin F2α in various biological fluids like serum, plasma, and urine. abcam.comnovusbio.com These kits have reported sensitivities in the picogram per milliliter (pg/mL) range. biocompare.com However, a significant limitation of immunoassays is the potential for cross-reactivity with other structurally related isomers, which can affect the accuracy of the measurements. researchgate.net

Biosensors represent an emerging field for the detection of biomolecules like prostaglandins. These devices convert a biological recognition event into a measurable signal. Conformational biosensors based on Bioluminescence Resonance Energy Transfer (BRET) have been developed to study the activation of prostaglandin receptors. nih.gov For example, researchers have used BRET-based biosensors to investigate the conformational changes in the F prostanoid (FP) receptor upon binding of PGF2α. nih.gov While these specific biosensors were designed to study receptor dynamics rather than for direct quantification of the prostaglandin itself, the technology demonstrates the potential for developing highly specific detection systems. Future biosensor development could lead to portable, real-time monitoring devices for specific prostaglandins.

Table 3: Comparison of Immunoassay Kits for Prostaglandin F2α This table is interactive. You can sort and filter the data.

| Kit/Method | Detection Range | Sensitivity (LOD) | Sample Type | Reference |

|---|---|---|---|---|

| PGF2α ELISA Kit (Abcam) | Not specified | Not specified | Culture supernatants, saliva, urine, serum, plasma | abcam.com |

| PGF2α ELISA Kit (Novus) | Not specified | Not specified | Research use only | novusbio.com |

| Immunotag™ Universal PGF2α ELISA | 7.813-500 pg/ml | 4.688 pg/ml | Universal | biocompare.com |

| Flow Luminescence Immunoassay (FLIA) | 1.95-2000 pg/mL | < 0.65 pg/mL | Serum, plasma, other biological fluids | cloud-clone.com |

Experimental Research Models for 15 R ,19 R Hydroxy Prostaglandin F2alpha Investigation

In Vitro Cellular Systems for Biosynthesis and Bioactivity Screening

In vitro cellular systems are fundamental for dissecting the biosynthesis of 15(R),19(R)-hydroxy PGF2α and for high-throughput screening of its biological activities. Since 19-hydroxylated prostaglandins (B1171923) are found in high concentrations in the semen of primates, cells derived from seminal vesicles are a primary model for studying their formation. caymanchem.comnih.gov

Various established cell lines are also employed to study prostaglandin (B15479496) synthesis and signaling, which could be adapted for investigating this specific compound. For instance, human lung adenocarcinoma A549 cells and HeLa cells have been used as model systems to study the induction of enzymes like prostaglandin E synthase. nih.gov Similarly, human fibroblasts have been used to model how inflammatory mediators can lead to persistent changes in prostaglandin E2 (PGE2) metabolism. jci.org Such systems allow researchers to manipulate cellular conditions and observe the subsequent changes in prostaglandin production and downstream effects. jci.orgmdpi.com In many cancer cell lines, the COX-2/mPGES-1/PGE2 pathway has been shown to be pivotal in promoting angiogenic switches, offering a model to study prostaglandin-driven tumor progression. mdpi.com

Screening for bioactivity often involves applying the compound to cultured cells and measuring specific responses. Prostaglandin screening ELISA kits are available that can measure the total amount of prostaglandins produced by a large number of cell culture samples, which is useful for initial screening applications. caymanchem.com

Table 1: Examples of In Vitro Cellular Systems in Prostaglandin Research

| Cell Type | Origin | Research Application | Reference |

| A549 Cells | Human Lung Adenocarcinoma | Study of cyclooxygenase-2 (COX-2) and prostaglandin E synthase induction. | nih.gov |

| HeLa Cells | Human Cervical Cancer | Analysis of prostaglandin E synthase mRNA expression. | nih.gov |

| Human Foreskin Fibroblasts | Human Skin | Modeling persistent changes in PGE2 metabolism in response to inflammation. | jci.org |

| Monkey Granulosa Cells | Primate Ovary | Investigation of PGF2α synthesis pathways. | nih.gov |

| Osteosarcoma Cells | Human Bone Cancer | Investigating the role of prostaglandin receptors in cell proliferation. | mdpi.com |

| Rat Liver Cells | Rat Liver | Studying the stimulation of arachidonic acid metabolism by various compounds. | researchgate.net |

Enzyme Activity Assays for Prostaglandin Hydroxylases and Synthases

The biosynthesis of 15(R),19(R)-hydroxy PGF2α involves a series of enzymatic reactions, starting with the conversion of arachidonic acid to PGH2 by prostaglandin G/H synthases (COX-1 and COX-2). nih.gov Subsequently, PGH2 is converted to PGF2α, a reaction that can be catalyzed by enzymes such as aldo-keto reductase 1C3 (AKR1C3). nih.gov The final step is the 19-hydroxylation of PGF2α, a reaction catalyzed by a prostaglandin 19-hydroxylase.

Enzyme activity assays are crucial for characterizing these steps. The activity of prostaglandin endoperoxide H synthases (PGHS) can be determined in microsomal fractions of tissues by measuring the rate of PGE2 formation. nih.gov Specific assays exist for various prostaglandin synthases and hydroxylases. nih.govchondrex.com

The key enzyme for the formation of the 19-hydroxy moiety is a cytochrome P-450-dependent prostaglandin 19-hydroxylase, which has been characterized in the microsomal fraction of seminal vesicles from both humans and monkeys. nih.gov Assays using these microsomes have determined the enzyme's kinetics, substrate preference, and cofactor requirements. nih.gov These assays typically involve incubating the enzyme preparation with a prostaglandin substrate (like PGE1 or PGE2) and NADPH, followed by quantification of the hydroxylated product. nih.gov

Table 2: Biochemical Characterization of Monkey Seminal Vesicle Prostaglandin 19-Hydroxylase

| Parameter | Value | Substrate | Conditions | Reference |

| Mean Rate | 0.26 nmol/min/mg of protein | 0.2 mM PGE1 | Supplemented with 1 mM NADPH | nih.gov |

| Apparent Km | 40 µM | PGE1 | Supplemented with 1 mM NADPH | nih.gov |

| Apparent Vmax | 0.30 nmol/min/mg of protein | PGE1 | Supplemented with 1 mM NADPH | nih.gov |

| Metabolism of PGE2 | 0.2 nmol/min/mg of protein | 0.2 mM PGE2 | Supplemented with 1 mM NADPH | nih.gov |

| Inhibition | Activity inhibited by carbon monoxide and proadifen (B1678237) (SKF 525A) | PGE1 | - | nih.gov |

Ex Vivo Tissue Culture Models for Metabolic and Functional Studies

Ex vivo models, which utilize fresh tissue maintained in culture, bridge the gap between in vitro and in vivo research. These models preserve the complex cellular architecture and interactions of a tissue, allowing for the study of prostaglandin metabolism and function in a more physiologically relevant context.

Methodologies include using cortical slices from mouse brain to evaluate prostaglandin synthetase activity nih.gov or incubating gastric tissue from rats to measure the ex vivo synthesis of PGE2 following physiological stress. nih.gov Rabbit renomedullary interstitial cells grown in tissue culture have served as a model system to study the hormonal regulation of PGE2 biosynthesis. jci.org In such studies, the tissue is incubated in a controlled medium, and the release of specific prostaglandins is measured over time, often in response to stimuli or inhibitors. nih.govjci.org For example, the addition of arachidonic acid, angiotensin II, or bradykinin (B550075) has been shown to stimulate PGE2 biosynthesis in cultured rabbit renal cells. jci.org These models would be directly applicable to studying the production and local effects of 15(R),19(R)-hydroxy PGF2α in specific tissues, particularly from the reproductive tract.

Genetically Modified Organisms and Animal Models for In Vivo Pathway Elucidation

To understand the complete physiological or pathological role of a prostaglandin like 15(R),19(R)-hydroxy PGF2α, in vivo studies using animal models are indispensable. These models allow for the investigation of complex systemic effects and interactions that cannot be replicated in vitro or ex vivo.

Genetically modified organisms have become powerful tools in prostaglandin research. For instance, transgenic zebrafish carrying a fluorescent reporter for the Wnt signaling pathway have been used to demonstrate that PGE2 modulates Wnt activity in vivo, highlighting a direct interaction between these two pathways in regulating hematopoietic stem cells. nih.gov

Future Perspectives and Uncharted Research Avenues for 15 R ,19 R Hydroxy Prostaglandin F2alpha

Comprehensive Mapping of All Relevant Biosynthetic Enzymes and Co-factors

The biosynthetic pathway leading to 15(R),19(R)-hydroxy PGF2α is yet to be fully elucidated. While the general synthesis of prostaglandins (B1171923) from arachidonic acid via the action of cyclooxygenase (COX) enzymes to form Prostaglandin (B15479496) H2 (PGH2) is well-established, the specific enzymes and co-factors responsible for the dual 15(R) and 19(R) stereochemistry are not definitively known. wikipedia.orgnih.gov

Future research should focus on:

Identifying the specific Prostaglandin F synthase (PGFS) or aldo-keto reductase (AKR) responsible for the reduction of the 15-keto group to a 15(R)-hydroxyl group. While several PGF synthases have been identified, their stereospecificity, particularly in the context of a 19-hydroxylated substrate, needs to be investigated. nih.govacs.org

Characterizing the cytochrome P450 (CYP) enzyme responsible for the 19-hydroxylation of the prostaglandin skeleton. Studies on related 19-hydroxyprostaglandins suggest the involvement of CYP ω-hydroxylases. nih.gov Determining the specific CYP isozyme and its stereoselectivity at the C-19 position is crucial.

Investigating the potential for interplay between different enzymatic pathways. It is important to understand whether the 15(R)-reduction and 19-hydroxylation are sequential or if a specific enzymatic machinery exists for the direct synthesis of this di-hydroxylated compound. The co-localization and interaction of the relevant enzymes within specific tissues, such as the seminal vesicles where 19-hydroxy PGs are abundant, should be explored. mdpi.com

Table 1: Potential Enzymes and Co-factors in the Biosynthesis of 15(R),19(R)-hydroxy PGF2α

| Step | Enzyme Family | Specific Enzyme (Hypothetical) | Co-factor |

| Arachidonic Acid to PGH2 | Cyclooxygenase (COX) | COX-1 / COX-2 | Heme |

| PGH2 to 15-keto-PGF2α | Prostaglandin Endoperoxide Reductase | Unknown | NADPH |

| 15-keto-PGF2α to 15(R)-PGF2α | Aldo-Keto Reductase (AKR) | Unknown AKR with 15(R)-reductase activity | NADPH |

| PGF2α to 19-hydroxy PGF2α | Cytochrome P450 | CYP ω-hydroxylase | NADPH, Cytochrome P450 Reductase |

Definitive Elucidation of Specific Receptor Interactions and Downstream Signaling

The interaction of 15(R),19(R)-hydroxy PGF2α with prostaglandin receptors, particularly the FP receptor, is a critical area for investigation. It is known that the stereochemistry at the C-15 position is a key determinant of biological activity. The naturally occurring 15(S) configuration is generally required for high-affinity binding to the FP receptor.

Key research questions include:

Determining the binding affinity of 15(R),19(R)-hydroxy PGF2α for the FP receptor and other prostanoid receptors. Studies on 15(R)-PGF2α (the 15-epi PGF2α) have shown a significantly reduced binding affinity for ovine luteal cell receptors compared to the 15(S) epimer. caymanchem.com It is crucial to quantify this for the 15(R),19(R)-dihydroxy analog.

Elucidating the downstream signaling pathways activated or inhibited by this compound upon receptor binding. Even with low-affinity binding, it is possible that at high concentrations, this metabolite could modulate signaling cascades. Research should investigate its effect on canonical FP receptor signaling, such as the activation of phospholipase C and mobilization of intracellular calcium. nih.gov

Exploring the possibility of biased agonism or antagonism. The altered structure could potentially lead to differential engagement of G-proteins or β-arrestins, resulting in a signaling profile distinct from the endogenous ligand PGF2α.

Table 2: Known and Hypothesized Receptor Interactions

| Compound | Receptor | Known/Hypothesized Activity |

| Prostaglandin F2α (PGF2α) | FP Receptor | High-affinity agonist |

| 15(R)-Prostaglandin F2α | FP Receptor | Low binding affinity (6.7% of PGF2α on ovine luteal cells). caymanchem.com |

| 19(R)-hydroxy PGF2α | FP Receptor | Reported to have no activity at the cat iris sphincter FP receptor. |

| 15(R),19(R)-hydroxy PGF2α | FP Receptor | Hypothesized to have very low to negligible binding affinity and agonist activity. |

Identification of Novel Biological Functions in Health and Disease States

The biological role of 15(R),19(R)-hydroxy PGF2α is currently unknown. u-tokyo.ac.jp Given its presence as an analog of a seminal fluid metabolite, initial investigations could focus on the male reproductive system. However, the potential for other, as-yet-undiscovered functions should not be overlooked.

Future research directions should include:

Investigating its effects on reproductive physiology. This could involve studying its influence on sperm motility, capacitation, and the acrosome reaction, particularly given the high concentrations of related prostaglandins in seminal fluid. mdpi.com

Exploring its role in inflammatory processes. Prostaglandins are key mediators of inflammation, and even "inactive" metabolites can sometimes have modulatory effects. nih.gov

Screening for activity in various disease models. This could include models of cardiovascular disease, neuroinflammation, and cancer, where other prostaglandins are known to play significant roles. The potential for this "unnatural" isomer to have unique or opposing effects to the 15(S) form warrants investigation.

Exploration of its Role as a Biomarker or Research Tool

The utility of 15(R),19(R)-hydroxy PGF2α as a biomarker or a research tool is an open question. The development of sensitive analytical techniques is a prerequisite for exploring its potential in these areas.

Key areas for future exploration are:

Developing specific and sensitive analytical methods for its detection and quantification in biological fluids and tissues. This would likely involve advanced mass spectrometry techniques. mzcloud.orgnih.gov

Investigating its levels in various physiological and pathological states. For instance, comparing its concentration in the seminal fluid of fertile and infertile men could provide insights into its potential as a biomarker for male reproductive health. nih.gov

Utilizing synthetic 15(R),19(R)-hydroxy PGF2α as a research tool. Once synthesized, it can be used in in vitro and in vivo studies to probe the specificity of prostaglandin-metabolizing enzymes and receptors, helping to delineate the structural requirements for their activity.

Development of Advanced Synthetic and Semi-Synthetic Approaches for Research Material Generation

The scarcity of commercially available 15(R),19(R)-hydroxy PGF2α is a major bottleneck for research. The development of efficient and stereoselective synthetic routes is therefore of paramount importance.

Future synthetic strategies should aim for:

Stereocontrolled synthesis of the cyclopentane (B165970) core. This is a well-established area of prostaglandin synthesis, with numerous methods available to construct the core with the desired stereochemistry.

Stereoselective introduction of the 15(R)-hydroxyl group. This can be achieved through stereoselective reduction of a 15-keto intermediate using chiral reducing agents.

Development of methods for the regioselective and stereoselective 19-hydroxylation of the ω-chain. This is a significant challenge and may involve the use of specific biocatalysts, such as engineered cytochrome P450 enzymes, or complex multi-step chemical transformations.

Convergent synthetic routes. These approaches, where the α- and ω-chains are synthesized separately and then coupled to the cyclopentane core, could provide a flexible and efficient way to generate a variety of analogs for structure-activity relationship studies. nih.govresearchgate.net

Q & A

Q. What are the key considerations for characterizing the stereochemical purity of 15(R),19(R)-hydroxy Prostaglandin F2α in synthetic preparations?

Q. How should researchers prepare stable stock solutions of 15(R),19(R)-hydroxy Prostaglandin F2α for in vitro assays?

Methodological Answer:

- Dissolve the compound in DMSO at 10–50 mM concentrations for initial stock solutions, ensuring minimal freeze-thaw cycles to prevent degradation.

- For aqueous experiments, dilute with buffers containing 0.1–0.5% fatty acid-free BSA to improve solubility and stability. Avoid prolonged exposure to light or high temperatures .

Q. What analytical techniques are recommended to validate the structural integrity of 15(R),19(R)-hydroxy Prostaglandin F2α post-synthesis?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₀H₃₄O₆, exact mass 370.2203 Da) .

- Infrared (IR) spectroscopy to identify hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.

- Thin-layer chromatography (TLC) or LC-MS to monitor degradation products during storage .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of 15(R),19(R)-hydroxy Prostaglandin F2α across different model systems?

Methodological Answer:

- Perform dose-response studies in parallel across multiple cell lines (e.g., primary vs. immortalized cells) to assess receptor specificity and potency.

- Quantify endogenous prostaglandin levels via ELISA or LC-MS to rule out interference from cross-reacting metabolites .

- Validate findings using genetic knockout models (e.g., CRISPR-Cas9 targeting prostaglandin receptors) to confirm pathway involvement .

Q. What experimental strategies optimize the synthesis of 15(R),19(R)-hydroxy Prostaglandin F2α to minimize isomerization during purification?

Methodological Answer:

- Use low-temperature (-20°C) silica gel chromatography with non-polar solvents (e.g., hexane:ethyl acetate gradients) to reduce thermal degradation.

- Employ protecting groups for hydroxyl moieties during synthesis to prevent unwanted side reactions.

- Monitor reaction progress with real-time NMR or inline UV spectroscopy to halt steps at optimal yields .

Q. How should researchers design assays to evaluate the role of 15(R),19(R)-hydroxy Prostaglandin F2α in oxidative stress responses?

Methodological Answer:

- Use fluorescent probes (e.g., DCFH-DA for ROS detection) in cell-based assays alongside prostaglandin treatment.

- Combine with RNA-seq or proteomic profiling to identify downstream targets (e.g., Nrf2 pathway genes).

- Include controls with prostaglandin synthesis inhibitors (e.g., indomethacin) to isolate compound-specific effects .

Q. What are the critical controls for ensuring specificity in receptor-binding assays involving 15(R),19(R)-hydroxy Prostaglandin F2α?

Methodological Answer:

- Include competitive binding assays with excess unlabeled prostaglandin F2α analogs to confirm receptor saturation.

- Use isotype-matched antibodies or siRNA knockdowns to rule off-target antibody interactions in immunohistochemistry .

- Validate receptor binding via surface plasmon resonance (SPR) to quantify kinetic parameters (KD, Bmax) .

Data Analysis & Interpretation

Q. How can researchers resolve contradictions in dose-dependent effects of 15(R),19(R)-hydroxy Prostaglandin F2α observed in preclinical studies?

Methodological Answer:

- Perform meta-analysis of existing data to identify confounding variables (e.g., animal strain differences, diet, or circadian rhythms).

- Apply multivariate statistical models (e.g., ANOVA with Tukey’s post hoc test) to account for inter-experimental variability.

- Replicate studies under standardized conditions, including blinded treatment administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.